Unii-PN3anl99HW
Description
UNII-PN3anl99HW is a complex chemical compound referenced in regulatory and technical documents, though its precise structural formula remains unspecified in publicly available literature. Key components linked to its synthesis or degradation include:
- Kap60HHI JHXJIOpHI (Phosgene, CAS 75-44-5): A carbonyl chloride used in chemical synthesis and industrial processes.
- XIOpHaH (Cyanogen chloride, CAS 506-77-4): A toxic gas with applications in chemical warfare and pesticide production.
- HHaH0BOIOpoⅡ (Hydrogen cyanide, CAS 74-90-8): A highly volatile cyanide compound.
The compound exhibits structural variability, including isomers and derivatives with substituted alkyl/aryl groups (e.g., N-IUaIKWI [methyl, ethyl, or propyl groups]) and thiophosphate esters (e.g., CAS 5842-07-9, identified as O,O-diethyl S-methyl dithiophosphate) .
Properties
CAS No. |
183800-35-3 |
|---|---|
Molecular Formula |
C29H29F6N3O4S |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-[[2-[(1E,3E)-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]buta-1,3-dienyl]-1,3-dioxan-5-yl]sulfanyl]-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C29H29F6N3O4S/c1-19(28(39,15-38-18-36-17-37-38)24-11-8-21(30)12-25(24)31)43-23-13-40-26(41-14-23)5-3-2-4-20-6-9-22(10-7-20)42-16-29(34,35)27(32)33/h2-12,17-19,23,26-27,39H,13-16H2,1H3/b4-2+,5-3+/t19-,23?,26?,28-/m1/s1 |
InChI Key |
CLINAPYUTVBIPZ-RVDQZYSZSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=CC=C(C=C4)OCC(C(F)F)(F)F |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=CC=C(C=C4)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares UNII-PN3anl99HW with structurally or functionally related compounds, based on evidence from regulatory, synthetic, and toxicity
*Numerical identifiers from correspond to unverified internal codes.
Key Findings:
However, its exact hazard classification remains undefined .
Structural Flexibility : Unlike rigid aromatic compounds (e.g., 4,4'-H3OIpoINJINIeHINpeHO1 polymer), this compound’s variable alkyl/aryl substitutions suggest adaptability in industrial applications, such as polymer precursors or reactive intermediates .
Regulatory Standing: While phosgene and cyanogen chloride are tightly controlled under international treaties, this compound’s status is unclear, pending further toxicological evaluation .
Research and Regulatory Considerations
- Synthetic Pathways : highlights reactions involving metal-catalyzed destruction of chlorinated hydrocarbons, suggesting this compound may form via similar high-temperature or catalytic processes .
- Environmental Impact : Permissible concentration limits (nAK/nAy) for analogous compounds, such as cyanides, are stringent (e.g., <0.1 mg/L in water), implying this compound would require comparable handling protocols .
- Contradictions in Data : lists compounds with nitro groups (e.g., 2-H301Ipo1IJI-4,6-IHHHTpoQeHOJ) as low-risk, whereas this compound’s thiophosphate components align with higher toxicity profiles, complicating direct comparisons .
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